molecular formula C18H23PSi B3153873 Vinyl(diphenylphosphinoethyl)dimethylsilane CAS No. 76734-22-0

Vinyl(diphenylphosphinoethyl)dimethylsilane

Cat. No. B3153873
CAS RN: 76734-22-0
M. Wt: 298.4 g/mol
InChI Key: RNNKTPKXMIUSKS-UHFFFAOYSA-N
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Description

Vinyl(diphenylphosphinoethyl)dimethylsilane is a heterocyclic organic compound with the molecular formula C18H23PSi and a molecular weight of 298.43 . It is also known by its IUPAC name, 2-[ethenyl(dimethyl)silyl]ethyl-diphenylphosphane .


Synthesis Analysis

While specific synthesis methods for Vinyl(diphenylphosphinoethyl)dimethylsilane were not found, related compounds have been synthesized through various methods. For instance, copoly(methylvinyl)(dimethyl)siloxanes were synthesized by the copolycondensation of dimethyldiethoxy- and methylvinyldimethoxysilane in an active medium, followed by thermal condensation in a vacuum . Another method involved the ring-opening copolymerization of dimethylcyclosiloxane (Dn), 1,3,5-tris (3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane (F3) and 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane (V4) .


Molecular Structure Analysis

The molecular structure of Vinyl(diphenylphosphinoethyl)dimethylsilane is represented by the canonical SMILES notation: CSi(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C=C .


Chemical Reactions Analysis

While specific chemical reactions involving Vinyl(diphenylphosphinoethyl)dimethylsilane were not found, vinylsilanes in general have been involved in various reactions. For example, vinylsilanes have been used in the silylation of vinyliodonium salts with zinc-based silicon reagents as nucleophiles . They have also been used in the synthesis of 1-silyl-substituted 1,3-butadienes .

properties

IUPAC Name

2-[ethenyl(dimethyl)silyl]ethyl-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23PSi/c1-4-20(2,3)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14H,1,15-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNKTPKXMIUSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695638
Record name {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vinyl(diphenylphosphinoethyl)dimethylsilane

CAS RN

76734-22-0
Record name {2-[Ethenyl(dimethyl)silyl]ethyl}(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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